molecular formula C5H8INO3 B14724433 N-(Ethoxycarbonyl)-2-iodoethanimidic acid CAS No. 6267-44-3

N-(Ethoxycarbonyl)-2-iodoethanimidic acid

Cat. No.: B14724433
CAS No.: 6267-44-3
M. Wt: 257.03 g/mol
InChI Key: KIIMFJOCQVMKPO-UHFFFAOYSA-N
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Description

N-(Ethoxycarbonyl)-2-iodoethanimidic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethoxycarbonyl group and an iodine atom attached to an ethanimidic acid backbone. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Ethoxycarbonyl)-2-iodoethanimidic acid typically involves the reaction of ethyl chloroformate with 2-iodoethanamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods are employed to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(Ethoxycarbonyl)-2-iodoethanimidic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(Ethoxycarbonyl)-2-iodoethanimidic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Ethoxycarbonyl)-2-iodoethanimidic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

N-(Ethoxycarbonyl)-2-iodoethanimidic acid can be compared with other similar compounds such as:

  • N-(Ethoxycarbonyl)-2-bromoethanimidic acid
  • N-(Ethoxycarbonyl)-2-chloroethanimidic acid
  • N-(Ethoxycarbonyl)-2-fluoroethanimidic acid

Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity compared to its bromo, chloro, and fluoro counterparts. This makes it particularly useful in reactions where the iodine atom can be selectively manipulated to achieve desired outcomes.

Properties

CAS No.

6267-44-3

Molecular Formula

C5H8INO3

Molecular Weight

257.03 g/mol

IUPAC Name

ethyl N-(2-iodoacetyl)carbamate

InChI

InChI=1S/C5H8INO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9)

InChI Key

KIIMFJOCQVMKPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)CI

Origin of Product

United States

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